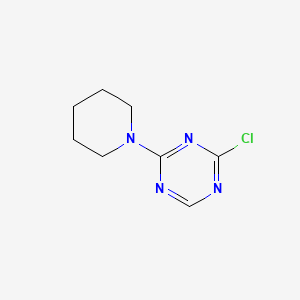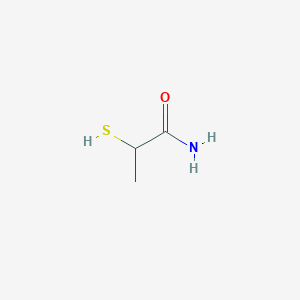![molecular formula C14H10ClFO B13907531 1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone CAS No. 893739-16-7](/img/structure/B13907531.png)
1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an ethanone group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4’-chloro-3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone depends on its specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can be attacked by electrophiles. The presence of the chloro and fluoro substituents can influence the reactivity and orientation of the substitution .
Comparaison Avec Des Composés Similaires
1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone can be compared with other biphenyl derivatives such as:
1-(4’-Chloro-3’-methoxy[1,1’-biphenyl]-3-yl) ethanone: This compound has a methoxy group instead of a fluoro group, which can affect its reactivity and applications.
1-(4’-Chloro-3’-hydroxy[1,1’-biphenyl]-3-yl) ethanone:
The unique combination of chloro and fluoro substituents in 1-(4’-Chloro-3’-fluoro[1,1’-biphenyl]-3-yl) ethanone makes it distinct from other similar compounds, providing it with specific reactivity and applications.
Propriétés
Numéro CAS |
893739-16-7 |
|---|---|
Formule moléculaire |
C14H10ClFO |
Poids moléculaire |
248.68 g/mol |
Nom IUPAC |
1-[3-(4-chloro-3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H10ClFO/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15)14(16)8-12/h2-8H,1H3 |
Clé InChI |
DJSKHUKXBVBHPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)


![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)



